molecular formula C21H25N5O3 B14945083 1,3-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14945083
M. Wt: 395.5 g/mol
InChI Key: CWIFDWUCXQNGRH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(1-OXO-1-PHENYLPROPAN-2-YL)-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(1-OXO-1-PHENYLPROPAN-2-YL)-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Alkylation: Introduction of the methyl groups at positions 1 and 3 of the purine ring.

    Acylation: Formation of the 1-oxo-1-phenylpropan-2-yl group.

    Cyclization: Formation of the tetrahydropurine ring.

    Substitution: Introduction of the piperidin-1-yl group.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(1-OXO-1-PHENYLPROPAN-2-YL)-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the oxo group to hydroxyl.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.

Scientific Research Applications

1,3-DIMETHYL-7-(1-OXO-1-PHENYLPROPAN-2-YL)-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(1-OXO-1-PHENYLPROPAN-2-YL)-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

Uniqueness

1,3-DIMETHYL-7-(1-OXO-1-PHENYLPROPAN-2-YL)-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, such as the presence of the piperidin-1-yl group and the 1-oxo-1-phenylpropan-2-yl group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

1,3-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)-8-piperidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C21H25N5O3/c1-14(17(27)15-10-6-4-7-11-15)26-16-18(23(2)21(29)24(3)19(16)28)22-20(26)25-12-8-5-9-13-25/h4,6-7,10-11,14H,5,8-9,12-13H2,1-3H3

InChI Key

CWIFDWUCXQNGRH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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